[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE
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Overview
Description
[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE is an organic compound with a complex structure that includes multiple methoxy groups and a carbamoyl group
Mechanism of Action
Target of Action
It’s related to a class of compounds known as dimethoxybenzenes . These compounds are known to possess remarkable biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mode of Action
It is suggested that the molecule interacts with lipid bilayers due to its amphiphilic nature . The molecule is embedded into the phosphatidylserine bilayers, where it perturbs the thermotropic gel to liquid crystalline phase transition .
Biochemical Pathways
It’s known that related compounds can protect tissues and key metabolisms against reactive oxygen species . This suggests that the compound may interact with biochemical pathways related to oxidative stress and cellular defense mechanisms.
Result of Action
Related compounds are known to have strong antiproliferative activity against malignant melanoma cells . This suggests that the compound may have similar effects.
Action Environment
The amphiphilic nature of the molecule suggests that the membrane could be a potential site of action , indicating that the lipid composition of the cellular environment may influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves multiple steps. One common method starts with the methylation of gallic acid using dimethyl sulfate in the presence of sodium hydroxide . The resulting product is then esterified with methanol to form methyl 3,4,5-trimethoxybenzoate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: A simpler compound with similar methoxy groups but lacking the carbamoyl group.
3,5-Dimethoxyaniline: Contains the dimethoxyphenyl group but lacks the ester and additional methoxy groups.
Uniqueness
[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE is unique due to its combination of methoxy and carbamoyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(3,5-dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO8/c1-24-14-8-13(9-15(10-14)25-2)21-18(22)11-29-20(23)12-6-16(26-3)19(28-5)17(7-12)27-4/h6-10H,11H2,1-5H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNJWLVJRRJCTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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